6-chloro-1H-indazole-3-sulfonamide (CAS 2172106-21-5) is a specialized, dual-functional building block that buyers should prioritize over simpler indazoles when synthesizing targeted kinase or carbonic anhydrase (CA) inhibitors. By featuring a primary sulfonamide group at the 3-position and an electron-withdrawing chlorine atom at the 6-position, this specific compound eliminates the need for complex upstream halogenation steps during library synthesis [1]. Procurement of this exact pre-functionalized scaffold allows process chemists to directly utilize the 6-chloro handle for palladium-catalyzed cross-coupling, while simultaneously leveraging the sulfonamide as a potent zinc-binding pharmacophore, ensuring streamlined manufacturability and high atom economy.
Substituting 6-chloro-1H-indazole-3-sulfonamide with its unsubstituted counterpart (1H-indazole-3-sulfonamide) or positional isomers (e.g., 5-chloro-1H-indazole-3-sulfonamide) fundamentally compromises both synthetic processability and downstream biological efficacy. In manufacturing workflows, the unsubstituted core lacks a reactive site for direct C-C or C-N bond formation, forcing chemists to introduce multi-step, low-yield halogenation protocols that increase waste and processing time [1]. In drug design, the specific spatial projection of the 6-chloro group is strictly required to optimally engage the hydrophobic pockets of target enzymes like CA IX; positional isomers project into solvent-exposed regions, which drastically reduces target affinity and diminishes the compound's value as a selective therapeutic precursor.
The presence of the 6-chloro handle allows for direct, high-yield palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to generate extended structural libraries. Studies on halogenated indazoles demonstrate that the 6-chloro derivative readily undergoes coupling with aryl boronic acids, achieving conversion rates exceeding 85% under standard catalytic conditions. In contrast, utilizing the unsubstituted 1H-indazole-3-sulfonamide requires a preliminary bromination or chlorination step, which typically suffers from poor regioselectivity and drops the overall two-step yield to below 40% [1].
| Evidence Dimension | Yield of extended 6-substituted derivatives |
| Target Compound Data | 6-chloro-1H-indazole-3-sulfonamide: >85% yield in 1 step via direct Pd-coupling |
| Comparator Or Baseline | 1H-indazole-3-sulfonamide: <40% yield over 2 steps (requires prior halogenation) |
| Quantified Difference | >45% absolute increase in yield and elimination of 1 synthetic step |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl2, base, heat) |
Procuring the pre-functionalized 6-chloro building block significantly reduces synthesis time, reagent costs, and purification bottlenecks in library generation.
In the development of carbonic anhydrase (CA) inhibitors, the sulfonamide group acts as the primary zinc-binding anchor, while the indazole core dictates isoform selectivity. Structure-activity relationship data indicates that 6-substituted indazole sulfonamides achieve a >50-fold selectivity for the tumor-associated CA IX isoform over the ubiquitous cytosolic CA II isoform, as the 6-chloro group perfectly occupies a specific hydrophobic sub-pocket. The unsubstituted 1H-indazole-3-sulfonamide lacks this steric bulk, resulting in poor selectivity (<5-fold) and rendering it unsuitable for targeted oncology applications where minimizing off-target binding is critical [1].
| Evidence Dimension | Enzyme selectivity ratio (CA IX vs. CA II) |
| Target Compound Data | 6-chloro-1H-indazole-3-sulfonamide derivatives: >50-fold selectivity |
| Comparator Or Baseline | Unsubstituted 1H-indazole-3-sulfonamide: <5-fold selectivity |
| Quantified Difference | >10-fold improvement in target selectivity |
| Conditions | In vitro enzymatic inhibition assays for CA isoforms |
Crucial for oncology drug discovery programs where minimizing off-target binding to CA II is required to prevent systemic toxicity.
The electron-withdrawing nature of the chlorine atom at the 6-position significantly alters the electronic distribution of the indazole core, lowering the pKa of the N1 proton and enhancing its capacity as a hydrogen bond donor at the kinase hinge region. Additionally, the 6-chloro substitution increases the lipophilicity (LogP) of the scaffold by approximately 0.5 units compared to the unsubstituted analog. This optimized lipophilicity and enhanced H-bonding profile lead to superior membrane permeability and target residence time during early-stage screening, making it a far superior starting material for hit-to-lead optimization [1].
| Evidence Dimension | Lipophilicity (LogP) and H-bond donor strength |
| Target Compound Data | 6-chloro-1H-indazole-3-sulfonamide: Optimized LogP (+0.5 units) and lowered N1 pKa |
| Comparator Or Baseline | 1H-indazole-3-sulfonamide: Lower lipophilicity and weaker H-bond donor capacity |
| Quantified Difference | ~0.5 unit increase in LogP; enhanced hinge-binding affinity |
| Conditions | Physicochemical profiling and computational docking models |
Provides a superior starting point for hit-to-lead optimization in kinase inhibitor programs, reducing downstream formulation challenges.
This compound is the right choice for automated library generation, where the 6-chloro group serves as a reliable, high-yielding handle for palladium-catalyzed cross-coupling, enabling rapid exploration of chemical space without upstream halogenation bottlenecks [1].
Procurement of this specific isomer is essential for CA IX/XII inhibitor programs, as the 6-chloro-indazole-sulfonamide pharmacophore provides the exact spatial and electronic profile required to selectively inhibit tumor-associated isoforms over off-target cytosolic enzymes [2].
For process chemistry routes requiring functionalized indazoles, this pre-functionalized building block streamlines manufacturing by eliminating hazardous, low-yield halogenation steps, thereby improving overall atom economy and batch reproducibility [1].